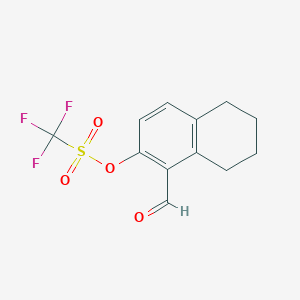
1-Formyl-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate is an organic compound with the molecular formula C12H11F3O4S . This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a tetrahydronaphthalene ring system. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate typically involves the reaction of 1-formyl-5,6,7,8-tetrahydronaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving trifluoromethanesulfonate derivatives.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate include:
1-formyl-5,6,7,8-tetrahydronaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonic acid esters: Other esters of trifluoromethanesulfonic acid with different alcohols, which may have varying reactivity and applications.
The uniqueness of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate lies in its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the stability of the tetrahydronaphthalene ring system.
Propiedades
Fórmula molecular |
C12H11F3O4S |
|---|---|
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h5-7H,1-4H2 |
Clave InChI |
AXSMTFYMVXJGCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2C=O)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


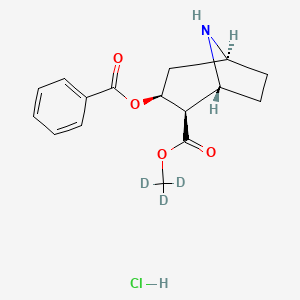
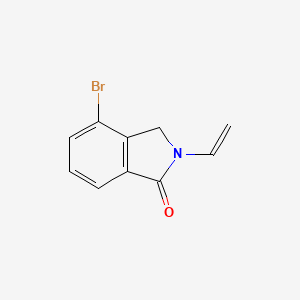
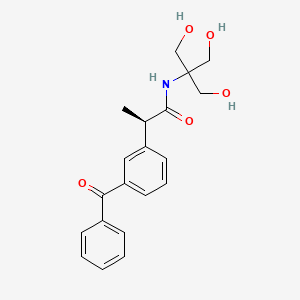
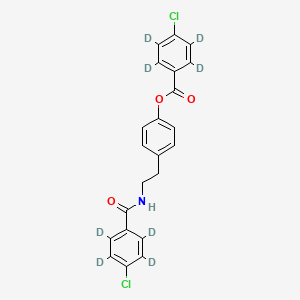
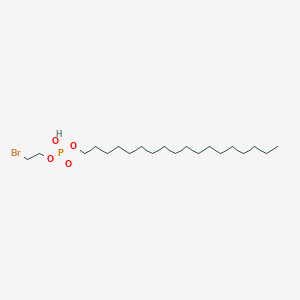

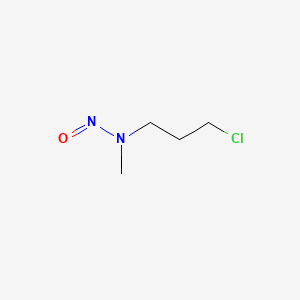
![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
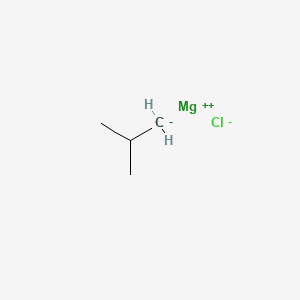
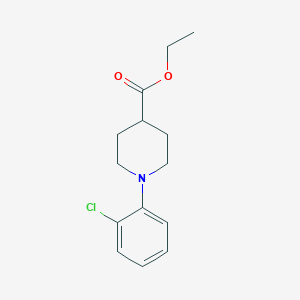
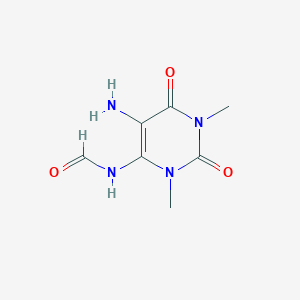
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
